molecular formula C19H26N2O6S2 B2826061 N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 708293-83-8

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2826061
CAS No.: 708293-83-8
M. Wt: 442.55
InChI Key: MIJQWTWRUDXLOZ-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes both sulfonamide and methoxy functional groups

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2-amino-2-methylpropan-1-ol with benzenesulfonyl chloride to yield N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide . This intermediate is then treated with various electrophiles in the presence of N,N-dimethylformamide and sodium hydride to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would produce a sulfide.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S2/c1-14-6-8-15(9-7-14)29(25,26)21(4)17-12-16(10-11-18(17)27-5)28(23,24)20-19(2,3)13-22/h6-12,20,22H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJQWTWRUDXLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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